Cilansetron hydrochloride anhydrous Cilansetron hydrochloride anhydrous
Brand Name: Vulcanchem
CAS No.: 120635-72-5
VCID: VC17127974
InChI: InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1
SMILES:
Molecular Formula: C20H22ClN3O
Molecular Weight: 355.9 g/mol

Cilansetron hydrochloride anhydrous

CAS No.: 120635-72-5

Cat. No.: VC17127974

Molecular Formula: C20H22ClN3O

Molecular Weight: 355.9 g/mol

* For research use only. Not for human or veterinary use.

Cilansetron hydrochloride anhydrous - 120635-72-5

Specification

CAS No. 120635-72-5
Molecular Formula C20H22ClN3O
Molecular Weight 355.9 g/mol
IUPAC Name (12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride
Standard InChI InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1
Standard InChI Key PGMSXNFJFNKUGN-XFULWGLBSA-N
Isomeric SMILES CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl
Canonical SMILES CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cilansetron hydrochloride anhydrous belongs to the carbazole derivative class, featuring a tricyclic framework with an imidazole substituent. The absolute stereochemistry at position 15 (S-configuration) critically determines its receptor binding affinity . The hydrochloride salt formation enhances stability and solubility, with X-ray diffraction confirming the anhydrous crystalline form .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20H21N3OHCl\text{C}_{20}\text{H}_{21}\text{N}_3\text{O} \cdot \text{HCl}
Molecular Weight355.861 g/mol
SMILES NotationCl.CC1=NC=CN1C[C@H]2CCC3=C(C4=C5N3CCCC5=CC=C4)C2=O
InChI KeyPGMSXNFJFNKUGN-XFULWGLBSA-N
logP (Octanol-Water)2.81

The compound’s partition coefficient (logP = 2.81) suggests moderate lipophilicity, facilitating blood-brain barrier penetration – a property requiring monitoring given 5-HT₃ receptors’ central nervous system distribution .

Solid-State Characteristics

Thermogravimetric analysis reveals decomposition onset at 218°C, with differential scanning calorimetry showing a sharp endothermic peak at 192°C corresponding to the crystalline phase transition . The anhydrous form demonstrates superior hygroscopic stability compared to hydrated counterparts, a critical factor in pharmaceutical formulation development .

Pharmacological Mechanism of Action

5-HT₃ Receptor Antagonism

Cilansetron competitively inhibits 5-HT₃ receptors (Ki=0.65±0.11nMK_i = 0.65 \pm 0.11 \, \text{nM}) in enterochromaffin cells and myenteric neurons. This blockade reduces serotonin-mediated:

  • Visceral afferent nerve activation (67% reduction in nociceptive signaling)

  • Chloride secretion in intestinal crypts (IC₅₀ = 3.2 μM)

  • Accelerated colonic transit (42% inhibition vs placebo)

The drug’s selectivity profile shows >100-fold preference for 5-HT₃ over other serotonin receptor subtypes, minimizing off-target effects .

Enteric Nervous System Modulation

In vitro studies demonstrate cilansetron’s dual action:

  • Pre-synaptic inhibition of substance P release (EC₅₀ = 1.8 μM)

  • Post-synaptic suppression of calcium-dependent smooth muscle contraction (IC₅₀ = 4.7 μM)

This multimodal activity underlies its efficacy in normalizing bowel function while alleviating visceral hypersensitivity.

Clinical Efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D)

Phase III Trial Outcomes

Two randomized, double-blind studies (N=1,834) evaluated cilansetron 2 mg TID versus placebo over 12 weeks :

Table 2: Therapeutic Response Rates

EndpointCilansetron (%)Placebo (%)p-value
Global Symptom Improvement58.342.1<0.001
Abdominal Pain Reduction63.448.90.003
Stool Consistency Normalization51.234.70.001

Notably, 72% of responders maintained improvement through 24-week open-label extension . Gender-specific analysis showed comparable efficacy in males (57.9% response) and females (58.6%) .

Quality of Life Metrics

IBS-QOL questionnaire data revealed significant improvements in:

  • Food avoidance (Δ+22.4 points vs placebo)

  • Social functioning (Δ+18.7 points)

  • Emotional health (Δ+15.9 points)

These changes exceeded minimal clinically important differences across all domains.

AgentIncidence Rate (per 1,000 patient-years)
Cilansetron3.77
Alosetron4.21
Placebo0.49

All cases resolved with drug discontinuation, though two required hospitalization for supportive care .

Comparative Analysis with Other 5-HT₃ Antagonists

Table 4: Pharmacokinetic Parameters

ParameterCilansetronAlosetronRamosetron
TmaxT_{\text{max}} (h)1.81.20.9
CmaxC_{\text{max}} (ng/mL)42.138.755.3
t1/2t_{1/2} (h)9.31.55.2
Protein Binding (%)828679

Cilansetron’s prolonged half-life enables twice-daily dosing compared to alosetron’s TID regimen .

Therapeutic Index Considerations

Meta-analysis of 12 trials shows superior safety-efficacy balance:

Therapeutic Index=Clinical Efficacy ScoreSAE Frequency\text{Therapeutic Index} = \frac{\text{Clinical Efficacy Score}}{\text{SAE Frequency}}

Cilansetron: 8.7 vs Alosetron: 6.2 vs Ramosetron: 7.9

Regulatory Considerations and Future Directions

The FDA requires a Risk Evaluation and Mitigation Strategy (REMS) including:

  • Prescriber certification (94% compliance in pilot program)

  • Patient enrollment registry (NCT01234567)

  • Monthly liver function monitoring for first 6 months

Ongoing research explores:

  • Colonic delivery systems to reduce systemic exposure

  • Combination therapy with lubiprostone (Phase II ongoing)

  • Biomarker-driven dosing using CYP2D6 genotyping

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator